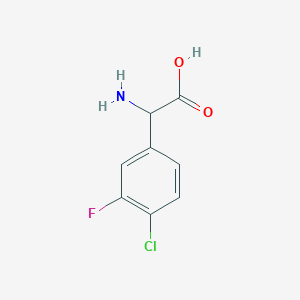

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid

描述

Evolution of Phenylglycine Derivative Studies

Phenylglycine derivatives emerged as critical intermediates in antibiotic synthesis during the mid-20th century, particularly for β-lactam antibiotics such as ampicillin and cephalosporins. Early studies focused on racemic resolution methods to isolate enantiopure D-phenylglycine (D-Phg), which became a cornerstone for semisynthetic penicillin production. The chemical synthesis of these compounds relied on petrochemical feedstocks and multi-step processes, which were energy-intensive and environmentally burdensome. By the 1990s, advances in enzymology and microbial genetics enabled the development of fermentative pathways in Streptomyces and Escherichia coli strains, shifting production toward greener methodologies. For instance, the heterologous expression of the hpgAT aminotransferase gene in Pseudomonas putida allowed stereo-inverted synthesis of D-Phg, reducing reliance on chemical resolution. These innovations laid the groundwork for engineering novel derivatives, including halogenated phenylglycines, which demanded precise control over regioselectivity and stereochemistry.

Significance of Halogenated Phenylglycines in Chemical Research

Halogenation profoundly alters the electronic and steric profiles of phenylglycine derivatives, enhancing their binding affinity to biological targets. The introduction of chlorine and fluorine at specific aromatic positions improves metabolic stability and modulates lipophilicity, critical for optimizing pharmacokinetics. For example, fluorinated analogs exhibit increased resistance to oxidative degradation due to the strong C–F bond, while chlorinated variants often display enhanced antibacterial activity. These properties have made halogenated phenylglycines indispensable in developing protease inhibitors and kinase modulators. Recent studies highlight their utility in fragment-based drug discovery, where subtle halogen substitutions enable fine-tuning of intermolecular interactions.

Table 1: Comparative Electronic Effects of Halogen Substituents in Phenylglycine Derivatives

| Halogen | Electronegativity | Van der Waals Radius (Å) | Common Applications |

|---|---|---|---|

| F | 3.98 | 1.47 | Metabolic stabilization |

| Cl | 3.16 | 1.75 | Antibacterial agents |

| Br | 2.96 | 1.85 | Radiolabeled tracers |

Position of 2-Amino-2-(4-chloro-3-fluorophenyl)acetic Acid in Amino Acid Research

As a non-proteinogenic amino acid, this compound occupies a niche role in synthetic biology and medicinal chemistry. Its structure combines the rigidity of a disubstituted aromatic ring with the conformational flexibility of an acetic acid side chain, making it a versatile scaffold for designing enzyme inhibitors. Unlike natural amino acids, this derivative’s halogen atoms enable π-stacking interactions with aromatic residues in protein active sites, a feature exploited in kinase inhibitor development. Furthermore, its synthetic accessibility via modified Strecker reactions or enzymatic cascades aligns with trends toward sustainable production. For instance, E. coli strains expressing mutant nitrilases have been engineered to resolve racemic mixtures of halogenated phenylglycinonitriles, achieving enantiomeric excesses >95%.

Historical Development of Research on Fluorinated and Chlorinated Phenyl Substituents

The systematic study of fluorinated and chlorinated phenylglycines began in the 1980s, driven by the need for antibiotics with improved bioavailability. Early work focused on electrophilic aromatic substitution reactions to introduce halogens at para and meta positions, though yields were often low due to competing side reactions. The advent of directed ortho-metalation techniques in the 2000s enabled precise halogen placement, as demonstrated in the synthesis of 4-chloro-3-fluoro derivatives. Concurrently, microbial pathways were adapted to incorporate halogenase enzymes, such as those from Streptomyces species, which catalyze regioselective chlorination under mild conditions. Modern approaches combine chemical synthesis with biotransformation; for example, coupling Strecker reactions with nitrilase-mediated resolution allows one-pot production of enantiopure halogenated phenylglycines.

Table 2: Milestones in Halogenated Phenylglycine Synthesis

| Year | Innovation | Impact |

|---|---|---|

| 1985 | Electrophilic chlorination of phenylglycine | Enabled para-substituted derivatives |

| 2006 | Heterologous expression of halogenases in E. coli | Biocatalytic synthesis of chloro derivatives |

| 2020 | Chemoenzymatic dynamic kinetic resolution | High-yield enantioselective synthesis |

属性

IUPAC Name |

2-amino-2-(4-chloro-3-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNNVLOEKGJJJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

化学反应分析

Types of Reactions

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 2-nitro-2-(4-chloro-3-fluorophenyl)acetic acid.

Reduction: Formation of 2-amino-2-(4-chloro-3-fluorophenyl)ethanol.

Substitution: Formation of various substituted phenylacetic acid derivatives depending on the substituent introduced.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is investigated for its potential as a therapeutic agent in treating various diseases. Its structure allows for modifications that can enhance biological activity. For example, derivatives of this compound have been explored for their efficacy against conditions like cancer and inflammatory diseases.

- Case Study : A study highlighted the compound's role as a precursor in synthesizing benzodiazepine derivatives, which are known for their anxiolytic and sedative properties. The synthesis involves the reaction of 2-amino-2-(4-chloro-3-fluorophenyl)acetic acid with other reagents to yield compounds with improved pharmacological profiles .

2. Biochemistry

- Enzyme Inhibition Studies : The compound is used in enzyme kinetics studies to understand its inhibitory effects on specific enzymes. Its ability to form hydrogen bonds with active sites of enzymes makes it a valuable tool in biochemical research.

- Protein-Ligand Interaction : Research has shown that this amino acid can modulate protein-ligand interactions, making it useful for studying receptor binding and signaling pathways.

3. Industrial Applications

- Synthesis of Specialty Chemicals : In industrial chemistry, this compound serves as an intermediate in the production of specialty chemicals. Its versatile structure allows it to be transformed into various derivatives that are utilized in different chemical processes.

作用机制

The mechanism of action of 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

a) 2-Amino-2-(4-fluorophenyl)acetic acid

- Structure : Lacks the chlorine atom at the phenyl ring’s para position, substituted solely with fluorine.

- Molecular Weight : ~169.14 g/mol (free acid) vs. 240.06 g/mol for the target compound’s hydrochloride form .

- Impact : The absence of chlorine reduces molecular weight and lipophilicity (ClogP ≈ 0.8 vs. target’s ≈1.5). This analog is a precursor in cephalosporin synthesis, highlighting the role of fluorine in enhancing metabolic stability .

b) 2-Amino-2-(2-chlorophenyl)acetic acid

- Structure : Chlorine at the ortho position instead of para.

- This compound is prioritized in anticonvulsant research, demonstrating positional isomerism’s pharmacological significance .

c) 2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid

- Structure : Bromine replaces chlorine at the para position.

- Impact: Bromine’s higher atomic weight (79.9 vs. Such analogs are explored in radiopharmaceuticals due to bromine’s suitability for isotopic labeling .

Functional Group Modifications

a) [4-Amino-3-fluoro-2-(trifluoromethyl)phenyl]acetic acid

- Structure : Trifluoromethyl (-CF₃) group at the phenyl ring’s ortho position.

- Impact : The -CF₃ group is strongly electron-withdrawing, lowering the pKa of the acetic acid moiety (≈2.5 vs. target’s ≈3.8) and enhancing acidity. This property is critical in designing protease inhibitors with improved solubility .

b) 2-(4-Chloro-3-fluorophenoxy)acetic acid

- Structure: Phenoxy linker replaces the amino-acetic acid backbone.

- Impact : The ether oxygen increases hydrophilicity (ClogP ≈1.2 vs. target’s ≈1.5) and alters hydrogen-bonding capacity. Such derivatives are used in herbicide formulations, illustrating how backbone modifications redirect applications .

Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Halogen Substituents | Key Applications |

|---|---|---|---|---|

| 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid HCl | C₈H₈Cl₂FNO₂ | 240.06 | 4-Cl, 3-F | Pharmaceutical intermediates |

| 2-Amino-2-(4-fluorophenyl)acetic acid | C₈H₈FNO₂ | 169.14 | 4-F | β-lactam antibiotics |

| 2-Amino-2-(2-chlorophenyl)acetic acid | C₈H₈ClNO₂ | 185.61 | 2-Cl | Anticonvulsant research |

| 2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid | C₈H₈BrFNO₂ | 258.06 | 4-Br, 3-F | Radiopharmaceuticals |

生物活性

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, as well as its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClFNO2. The presence of a fluorine atom and a chlorine atom on the aromatic ring significantly influences its biological activity. The compound's structure can be represented as follows:

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In a study evaluating various derivatives against Gram-positive and Gram-negative bacteria, the compound demonstrated effective inhibition against strains such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

The results indicate that the compound is particularly effective against E. coli, with a low MIC value suggesting strong antibacterial potency .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains, including Candida albicans. The MIC values for antifungal activity were reported as follows:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 to 78.23 µM |

| Fusarium oxysporum | 56.74 to 222.31 µM |

These findings suggest that the compound could be a promising candidate for developing antifungal agents .

The mechanism by which this compound exerts its antibacterial and antifungal effects is believed to involve the inhibition of key metabolic pathways in the target organisms. Specifically, it may interfere with protein synthesis or disrupt cell wall integrity, although further studies are required to elucidate the precise mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Variations in substituents on the phenyl ring can enhance or diminish its activity:

- Electron-withdrawing groups (like Cl and F) enhance antibacterial activity.

- Hydroxyl substitutions have been observed to improve inhibitory actions against certain bacterial strains.

These observations highlight the importance of functional groups in modulating the biological efficacy of related compounds .

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives with varied halogen substitutions showed a range of MIC values against both bacterial and fungal strains, emphasizing the role of halogen atoms in enhancing antimicrobial properties .

- Fluorine's Role : Research focusing on organofluorine compounds has shown that fluorine can significantly alter pharmacokinetics and biological interactions, suggesting that similar compounds might benefit from fluorination for improved efficacy .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 2-amino-2-(4-chloro-3-fluorophenyl)acetic acid, and how can stereoselectivity be controlled?

- Methodology : Enzymatic synthesis using nitrilases or amidases is a promising approach for chiral resolution. For example, stereoselective nitrilases from environmental samples can hydrolyze nitriles or amides to yield enantiomerically pure amino acids . Chemical synthesis may involve halogenation of phenylglycine precursors, where the chlorine and fluorine substituents are introduced via electrophilic aromatic substitution or cross-coupling reactions. Optimization of reaction parameters (e.g., pH 8–9, 37–40°C) and enzyme selection are critical for controlling stereochemistry .

Q. How can the structural identity of this compound be confirmed?

- Methodology : Use a combination of NMR (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. The fluorine and chlorine substituents produce distinct splitting patterns in NMR (e.g., coupling constants in ¹⁹F NMR). For enantiomeric purity, chiral HPLC with columns like Chiralpak IA/IB can resolve stereoisomers .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Ion-exchange chromatography is effective due to the compound’s zwitterionic nature. Reverse-phase HPLC (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA) can remove hydrophobic byproducts. Recrystallization using polar solvents (e.g., ethanol/water) improves purity .

Advanced Research Questions

Q. How do the electronic effects of the 4-chloro-3-fluorophenyl group influence the compound’s reactivity in peptide coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map the electron-withdrawing effects of Cl and F on the aromatic ring. Experimentally, compare coupling efficiencies (e.g., EDCI/HOBt-mediated reactions) with analogs lacking halogens. Monitor reaction kinetics via LC-MS to quantify activation energy barriers .

Q. What mechanistic insights explain conflicting reports on enzymatic hydrolysis yields for similar halogenated phenylglycines?

- Methodology : Conduct substrate docking studies with nitrilase crystal structures (e.g., PDB: 3WUY) to identify steric clashes caused by the 3-fluoro substituent. Compare kinetic parameters (Km, Vmax) using Lineweaver-Burk plots for wild-type vs. engineered enzymes. Mutagenesis at active-site residues (e.g., Glu 131) may enhance substrate accommodation .

Q. Can this compound serve as a collagenase inhibitor, and how does its activity compare to structurally related analogs?

- Methodology : Test inhibitory activity via fluorescence-based assays using FITC-labeled collagen. Molecular docking (e.g., AutoDock Vina) can predict binding modes to collagenase active sites (e.g., π-π interactions with Tyr 201). Compare IC50 values with analogs like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid to assess substituent effects .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodology : Perform accelerated stability studies using HPLC to monitor degradation products (e.g., dehalogenation or racemization) under varying conditions (pH 2–10, 25–60°C). Apply Arrhenius kinetics to extrapolate shelf-life at storage temperatures .

Data Contradiction Analysis

Q. Why do some studies report high enantiomeric excess (>99%) for enzymatic synthesis, while others observe racemization?

- Resolution : Racemization may occur during workup (e.g., acidic/basic conditions). Use mild isolation protocols (neutral pH, low temperature) and confirm ee via polarimetry and chiral HPLC. Enzyme source variability (e.g., wild-type vs. mutant nitrilases) also impacts stereocontrol .

Q. Discrepancies in reported melting points: How can polymorphic forms be characterized?

- Resolution : Analyze crystalline forms via powder XRD and DSC. Solvent screening (e.g., ethanol vs. acetonitrile) can isolate polymorphs. Computational crystal structure prediction (CSP) tools like Mercury aid in identifying stable packing motifs .

Tables

Table 1: Key Synthetic Parameters for Enzymatic vs. Chemical Routes

| Parameter | Enzymatic Route | Chemical Route |

|---|---|---|

| Temperature | 37–40°C | 80–100°C |

| pH | 8.0–8.5 | 2.0–3.0 (HCl) |

| Catalyst | Nitrilase | Pd(OAc)₂ |

| Enantiomeric Excess | >99% (R) | 50–70% (racemic) |

Table 2: Analytical Signatures for Structural Confirmation

| Technique | Key Observations |

|---|---|

| ¹H NMR (D₂O) | δ 7.45 (d, J=8.5 Hz, Ar-H), δ 4.12 (s, CH₂) |

| ¹⁹F NMR | δ -112 ppm (d, J=8 Hz, 3-F) |

| HRMS (ESI+) | m/z 234.0421 [M+H]⁺ (C₈H₇ClFNO₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。